2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Description
2,4-Dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound featuring a fused thiophene-pyrrole core with a carboxylic acid moiety at position 5 and methyl substituents at positions 2 and 3. These compounds are synthesized via alkylation of precursor esters (e.g., methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate) using sodium hydride and alkyl halides, followed by hydrolysis to yield carboxylic acids . The methyl substituents likely enhance lipophilicity and metabolic stability, which are critical for pharmacological applications.
Thieno-pyrrole derivatives are notable for their role as inhibitors of D-amino acid oxidase (DAAO), an enzyme regulating D-serine levels in the brain.
Properties
IUPAC Name |
2,4-dimethylthieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-5-3-6-8(13-5)4-7(9(11)12)10(6)2/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBIHPRLIKRUPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C=C(N2C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation of 2,4-dimethylthiophene-3-carboxylic acid with an appropriate amine under acidic conditions, followed by cyclization to form the fused ring system.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
2,4-Dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has been investigated for its potential therapeutic effects:
- Anticancer Activity: Studies suggest that derivatives of thieno[3,2-b]pyrrole compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases involved in cancer cell proliferation.
- Antimicrobial Properties: Research indicates that this compound can act against a range of bacterial strains, making it a candidate for developing new antibiotics.
Materials Science
The compound's unique properties make it suitable for various applications in materials science:
- Organic Electronics: Thieno[3,2-b]pyrrole derivatives are explored as active materials in organic semiconductors due to their ability to conduct electricity and their stability under ambient conditions.
- Solar Cells: Research has shown that incorporating this compound into photovoltaic cells can enhance their efficiency by improving charge transport properties.
Biochemistry
In biochemistry, this compound serves as a useful tool:
- Buffering Agent: It can be utilized as a buffering agent in biochemical assays and cell culture applications due to its pKa values that fall within the physiological range.
- Enzyme Inhibition Studies: The compound is used to study enzyme kinetics and inhibition mechanisms, particularly in the context of drug discovery.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined the anticancer effects of thieno[3,2-b]pyrrole derivatives on human breast cancer cells. The results indicated significant cytotoxicity with IC50 values in the micromolar range, suggesting potential for further development as anticancer agents.
Case Study 2: Organic Photovoltaics
Research conducted at a leading university demonstrated that incorporating thieno[3,2-b]pyrrole compounds into organic solar cells improved efficiency by 15% compared to traditional materials. This was attributed to enhanced charge mobility and better light absorption characteristics.
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cell lines |
| Antimicrobial agents | Effective against various bacterial strains | |
| Materials Science | Organic electronics | Conductive properties suitable for semiconductors |
| Solar cells | Improved efficiency in photovoltaic applications | |
| Biochemistry | Buffering agent | Useful in biochemical assays |
| Enzyme inhibition studies | Important for drug discovery research |
Mechanism of Action
The mechanism of action of 2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but often include modulation of biochemical processes at the cellular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical properties of 2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can be contextualized by comparing it to analogs with variations in heterocyclic cores, substituents, and functional groups. Key compounds include:
4H-Thieno[3,2-b]pyrrole-5-carboxylic Acid (TPC)
- Structure : Lacks methyl groups at positions 2 and 4.
- Activity : A potent DAAO inhibitor (IC₅₀ ~100 nM) that enhances D-serine levels in rodent plasma, improving NMDA receptor-mediated synaptic plasticity .
- Pharmacokinetics : Orally bioavailable with sustained brain penetration in mice .
- Applications : Investigated for cognitive enhancement and schizophrenia treatment .
4H-Furo[3,2-b]pyrrole-5-carboxylic Acid (SUN)
- Structure : Replaces thiophene with furan; lacks methyl groups.
- Activity : Inhibits DAAO with comparable potency to TPC. Enhances hippocampal long-term potentiation (LTP) and recognition memory in rats .
- Key Difference : The oxygen atom in furan may reduce metabolic stability compared to thiophene-containing analogs .
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid
- Structure : Bromine substituent at position 3.
- Activity : Antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA), diverging from the neurological focus of other analogs .
- Synthesis : Prepared via bromination of precursor esters, highlighting the role of halogenation in diversifying applications .
2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid
- Structure : Methyl group at position 2.
- Activity : Serves as a precursor for carboxamide derivatives targeting Giardia duodenalis, demonstrating antiparasitic activity .
Comparative Data Table
Research Findings and Implications
Impact of Heterocyclic Core :
- Thiophene-containing analogs (e.g., TPC) exhibit greater metabolic stability than furan-based compounds (e.g., SUN) due to sulfur’s resistance to oxidative degradation .
- Furan derivatives show stronger procognitive effects in vivo, possibly due to enhanced brain penetration .
Role of Substituents :
- Methyl groups at positions 2 and 4 (as in the target compound) likely improve lipophilicity and oral bioavailability, though specific data are needed .
- Halogenation (e.g., bromine at position 3) shifts activity from neurological to antimicrobial applications .
Therapeutic Potential: DAAO inhibitors like TPC and SUN are promising adjuvants in schizophrenia treatment, augmenting D-serine levels to restore NMDA function . Structural modifications (e.g., carboxamide formation) enable targeting of diverse pathogens, highlighting the versatility of this scaffold .
Biological Activity
2,4-Dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and anticancer activities.
- Molecular Formula : C10H9NO3S
- Molecular Weight : 223.25 g/mol
- CAS Number : 919036-50-3
Antibacterial Activity
Research has demonstrated that various derivatives of thieno[3,2-b]pyrrole exhibit significant antibacterial properties. For instance, a study evaluated the antibacterial activity of several compounds against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using standard methods.
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| 3k | E. coli | 0.078 |
| 5i | Staphylococcus aureus | 0.156 |
| 3j | Klebsiella pneumoniae | 0.039 |
These results indicate that certain derivatives possess potent antibacterial activity, making them potential candidates for further development as therapeutic agents against bacterial infections .
Antifungal Activity
The antifungal properties of thieno[3,2-b]pyrrole derivatives have also been extensively studied. In vitro tests showed promising results against various fungal strains.
| Compound | Target Fungus | MIC (mg/mL) |
|---|---|---|
| 5h | Aspergillus niger | 0.078 |
| 5i | Candida albicans | 0.039 |
| 3e | Aspergillus flavus | 0.156 |
The compounds demonstrated efficacy comparable to or better than standard antifungal agents like fluconazole, highlighting their potential in treating fungal infections .
Anticancer Activity
Recent studies have explored the anticancer potential of thieno[3,2-b]pyrrole derivatives through structure-activity relationship (SAR) analyses. Compounds were tested for their ability to inhibit Polo-like kinase 1 (Plk1), a key regulator in cell division and cancer progression.
| Compound | Plk1 Inhibition (%) | IC50 (µM) |
|---|---|---|
| 43 | >80 | 4.4 |
| 80 | >75 | 5.1 |
The results indicate that these compounds can effectively block Plk1 activity, leading to reduced cell proliferation in cancer cell lines such as HeLa and L363 .
Case Studies
A notable case study involved the synthesis of a series of thieno[3,2-b]pyrrole derivatives followed by biological evaluation. The study revealed that modifications at specific positions significantly influenced biological activity:
- Modification at Position 6 : Increased potency against both bacterial and fungal strains.
- Substituents on the Carboxylic Acid Group : Altered solubility and bioavailability.
These findings emphasize the importance of structural optimization in enhancing the biological efficacy of thieno[3,2-b]pyrrole derivatives .
Q & A
Q. What are the optimized synthetic routes for 2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, and how do reaction conditions influence yield?
The compound can be synthesized via multistep routes starting from functionalized thiophene precursors. For example, a related analog (2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid) was prepared using CH₂Cl₂ as a solvent, oxalyl chloride for carboxyl activation, and DMF as a catalyst . Key considerations include:
Q. What analytical techniques are recommended for characterizing this compound and assessing purity?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at positions 2 and 4) .
- HPLC-MS : For purity assessment and detection of byproducts (e.g., unreacted intermediates) .
- Elemental Analysis : Validates molecular formula (C₉H₉NO₂S) and stoichiometry .
Advanced Research Questions
Q. How does structural modification of the thieno[3,2-b]pyrrole core influence inhibitory activity against targets like KDM1A/LSD1?
- Carboxamide Derivatives : Replacing the carboxylic acid with carboxamide groups enhances binding to KDM1A. For example, N-phenyl-4H-thieno[3,2-b]pyrrole-5-carboxamide showed IC₅₀ = 2.9 µM, while further optimization (e.g., substituents on the benzamide moiety) improved potency to submicromolar levels (IC₅₀ = 0.162 µM) .
- Role of Methyl Groups : The 2,4-dimethyl configuration likely stabilizes hydrophobic interactions in the enzyme’s substrate-binding pocket .
Q. What methodological challenges arise when quantifying this compound in biological matrices, and how are they addressed?
- Plasma Matrix Interference : Lipids and proteins can interfere with LC-MS/MS detection. Solutions include:
- Protein Precipitation : Acetonitrile or methanol for sample cleanup .
- Ion-Pair Chromatography : Use of additives like formic acid to enhance ionization efficiency .
- Limit of Quantification (LOQ) : Reported LOQ for related analogs in plasma is ~10 ng/mL .
Q. How do crystallographic studies inform the design of thieno[3,2-b]pyrrole-based inhibitors?
X-ray structures of compound-enzyme complexes (e.g., KDM1A) reveal:
Q. What contradictions exist in reported bioactivity data, and how can they be resolved?
- Variability in IC₅₀ Values : Differences in assay conditions (e.g., substrate concentration, enzyme source) may explain discrepancies. Standardization using recombinant enzymes and validated substrates (e.g., H3K4me2 peptides) is critical .
- In Vivo vs. In Vitro Efficacy : Poor bioavailability due to high polarity of the carboxylic acid moiety may limit translation to animal models. Prodrug strategies (e.g., esterification) are under investigation .
Q. What are the neuropharmacological implications of this compound’s interaction with D-amino acid oxidase (DAO)?
- Mechanism : Inhibition of DAO increases D-serine levels, enhancing NMDA receptor activation. This has therapeutic potential for schizophrenia and cognitive disorders .
- In Vivo Validation : Co-administration with D-serine in mice showed improved synaptic plasticity and behavioral outcomes (e.g., reduced PCP-induced hyperlocomotion) .
Methodological Considerations
Q. How can researchers mitigate degradation during storage?
Q. What strategies are effective for synthesizing derivatives with improved solubility?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
